(R)-2-Acetamidobutanoic acid
Description
Contextualizing (R)-2-Acetamidobutanoic Acid within Amino Acid Chemistry and Derivatives
This compound belongs to the class of amino acid derivatives, specifically N-acetyl-amino acids. evitachem.compharmaffiliates.comcymitquimica.comcrysdotllc.com Its core structure consists of a four-carbon butanoic acid chain with an acetamido group (–NHCOCH₃) attached to the alpha-carbon (the second carbon atom). This N-acetylation modifies the properties of the parent amino acid, 2-aminobutanoic acid, altering its polarity and chemical reactivity.
As a derivative of a non-proteinogenic amino acid, it is not incorporated into proteins during ribosomal synthesis. Instead, its relevance lies in its role as a synthetic building block or a research chemical. The presence of both a carboxylic acid group and an amide group gives it distinct chemical characteristics. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-acetamidobutanoic acid |
| Synonyms | Acetyl-D-2-aminobutyric acid, N-Acetyl-D-2-aminobutyric acid |
| Molecular Formula | C₆H₁₁NO₃ vulcanchem.commolbase.com |
| Molecular Weight | ~145.16 g/mol nih.govcymitquimica.com |
| CAS Number | 34271-27-7 cymitquimica.comcrysdotllc.com |
Significance of Chirality in 2-Acetamidobutanoic Acid Research
The second carbon atom in 2-Acetamidobutanoic acid is a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: this compound and (S)-2-Acetamidobutanoic acid. vulcanchem.com This stereoisomerism is a critical aspect of its chemistry and biological relevance. The "R" in the name denotes the specific three-dimensional arrangement of the groups around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.
The significance of this chirality is profound, as enantiomers of a compound can exhibit markedly different biological activities and metabolic fates. A prominent example that highlights the importance of stereochemistry in this class of compounds is the use of the opposite enantiomer, (S)-2-Acetamidobutanoic acid, which serves as a key precursor in the synthesis of the widely used antiepileptic drug, levetiracetam. vulcanchem.com The efficacy and safety profile of such pharmaceuticals are dependent on the chiral integrity of the starting materials and intermediates. vulcanchem.com Consequently, research into 2-Acetamidobutanoic acid often focuses on stereoselective synthesis methods that can isolate or produce one enantiomer in high purity, a process known as optical resolution. google.com
Overview of Research Trajectories for this compound
Academic and industrial research involving this compound has primarily followed two main trajectories: its synthesis and its application as a specialized research tool.
Stereoselective Synthesis: A significant area of research has been the development of efficient methods for producing enantiomerically pure this compound. One common strategy involves the enzymatic resolution of a racemic mixture of N-acetyl-DL-2-aminobutyric acid. google.com This process often utilizes enzymes called acylases, which can selectively hydrolyze the acetyl group from one enantiomer (typically the L-form or S-enantiomer) while leaving the other (the D-form or R-enantiomer) intact. vulcanchem.comgoogle.com This enzymatic approach is valued for its high stereospecificity, often achieving high enantiomeric excess, and its economic advantages in industrial-scale applications. vulcanchem.comgoogle.com
Biochemical Research Tool: this compound, particularly its isotopically labeled forms, serves as a valuable tool in biochemical and metabolic research. medchemexpress.eumedchemexpress.com Deuterium-labeled versions of the compound have been developed, such as this compound-d3 and this compound-d5. pharmaffiliates.commedchemexpress.eumedchemexpress.cnmedchemexpress.commedchemexpress.com These stable isotope-labeled compounds are primarily used as tracers or internal standards for quantification in studies involving drug development and metabolomics. medchemexpress.eumedchemexpress.com The incorporation of deuterium (B1214612) (a heavy isotope of hydrogen) allows for the differentiation and precise measurement of the compound using mass spectrometry, which can help in understanding the pharmacokinetic and metabolic profiles of other drugs or endogenous molecules. medchemexpress.com
Table 2: Examples of Isotopically Labeled this compound Derivatives in Research
| Compound Name | Molecular Formula | Application Note |
|---|---|---|
| This compound-d3 | C₆H₈D₃NO₃ pharmaffiliates.commedchemexpress.com | Deuterium-labeled standard for use as a tracer in metabolic and pharmacokinetic studies. medchemexpress.eumedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZUKROCHDMDT-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482559 | |
| Record name | (R)-2-Acetamidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34271-27-7 | |
| Record name | (R)-2-Acetamidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of R 2 Acetamidobutanoic Acid
Stereoselective Synthesis Approaches
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and life sciences. wikipedia.org The stereoselective synthesis of (R)-2-acetamidobutanoic acid can be achieved through several methods that ensure the desired stereochemistry at the chiral center. wikipedia.org These approaches are broadly categorized into enzymatic and asymmetric chemical routes.
Enzymatic Synthesis and Biocatalysis for this compound Production
Biocatalysis offers a powerful and environmentally benign approach for producing enantiomerically pure compounds. Enzymes, with their inherent chirality, can catalyze reactions with high stereoselectivity. A common enzymatic method for obtaining this compound involves the kinetic resolution of a racemic mixture of N-acetyl-2-aminobutanoic acid.
In this process, an acylase enzyme, which exhibits stereospecificity, is employed. For instance, L-aminoacylase can selectively hydrolyze the acetyl group from the (S)-enantiomer of N-acetyl-2-aminobutanoic acid, leaving the desired this compound unreacted. The resulting mixture of (S)-2-aminobutanoic acid and this compound can then be separated.
Alternatively, a D-specific acylase can be used for the selective hydrolysis of racemic N-protected-2-aminobutyric acid to produce the corresponding D-amino acid, which is equivalent to the (R)-configuration in this case. google.com For example, acylase enzymes from sources like Thermococcus litoralis or Aspergillus melleus have been utilized for the selective hydrolysis of racemic N-benzoyl-2-aminobutyric acid to prepare (S)-2-aminobutyric acid, demonstrating the potential for stereoselective enzymatic synthesis. google.com
| Enzymatic Method | Substrate | Enzyme | Product | Key Principle |
| Kinetic Resolution | Racemic N-acetyl-2-aminobutanoic acid | L-aminoacylase | This compound and (S)-2-aminobutanoic acid | Selective hydrolysis of the (S)-enantiomer |
| Selective Hydrolysis | Racemic N-benzoyl-2-aminobutyric acid | D-specific acylase (e.g., from Thermococcus litoralis) | (R)-2-aminobutanoic acid (can be acetylated) | Selective hydrolysis of the (R)-enantiomer |
Asymmetric Chemical Synthesis Routes
Asymmetric chemical synthesis provides a versatile alternative to enzymatic methods for obtaining this compound. wikipedia.org These routes often involve the use of chiral auxiliaries, catalysts, or starting materials to induce stereoselectivity.
One common strategy is the alkylation of a chiral glycine (B1666218) equivalent. For instance, a nickel(II) complex of a Schiff base derived from glycine can be deprotonated and then alkylated with an ethyl halide. The chiral ligand on the nickel complex directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. Subsequent hydrolysis and acetylation would yield the desired this compound. The use of proline-derived chiral nucleophilic glycine equivalents has shown promise in the asymmetric synthesis of amino acids. mdpi.com
Another approach is the asymmetric hydrogenation of a suitable prochiral precursor, such as 2-acetamido-2-butenoic acid. Using a chiral phosphine (B1218219) ligand in conjunction with a rhodium or ruthenium catalyst can lead to the stereoselective addition of hydrogen, yielding this compound in high enantiomeric excess.
| Asymmetric Synthesis Route | Key Reagent/Catalyst | Starting Material | Intermediate/Product | Stereocontrol Element |
| Chiral Glycine Equivalent Alkylation | Nickel(II) complex with a chiral ligand | Glycine Schiff base | Alkylated glycine derivative | Chiral ligand directing alkylation |
| Asymmetric Hydrogenation | Chiral phosphine-metal complex (e.g., Rh-DIPAMP) | 2-Acetamido-2-butenoic acid | This compound | Chiral catalyst creating a stereoselective reaction environment |
Protection and Deprotection Strategies in Synthesis
In multi-step syntheses involving this compound, the protection and deprotection of functional groups are critical to prevent unwanted side reactions. organic-chemistry.org The primary functional groups to consider are the carboxylic acid and the amide.
The N-acetyl group in this compound itself serves as a protecting group for the amine. However, in some synthetic routes, a different protecting group might be used for the amine functionality, which is later replaced by the acetyl group. Common amine protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgjk-sci.com The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while the Fmoc group is base-labile (e.g., removed with piperidine). organic-chemistry.orgjk-sci.com This orthogonality allows for selective deprotection when multiple protecting groups are present in a molecule. organic-chemistry.org
| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions |
| Carboxylic Acid | Methyl ester | Methanol, Acid catalyst | Base or acid hydrolysis |
| Carboxylic Acid | Benzyl ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) |
| Amine | tert-Butoxycarbonyl (Boc) | Boc₂O, Base | Trifluoroacetic acid (TFA) |
| Amine | Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu, Base | Piperidine in DMF |
Chemical Reactions and Derivatization
This compound can participate in a variety of chemical reactions, allowing for its incorporation into larger molecules and the functionalization of its structure. evitachem.com
Peptide Bond Formation Involving this compound
As an amino acid derivative, this compound can be involved in peptide bond formation. smolecule.com The carboxylic acid moiety can be activated and then reacted with the amino group of another amino acid or peptide. khanacademy.orgwikipedia.org Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to facilitate this reaction. These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine. khanacademy.orgwikipedia.org
The formation of a peptide bond is a condensation reaction that results in the loss of a water molecule. wikipedia.org The resulting dipeptide will contain the this compound residue. This process is fundamental in the synthesis of modified peptides where this specific non-proteinogenic amino acid derivative is desired.
Acylation Reactions and Functionalization
The N-acetyl group of this compound is generally stable. However, the carboxylic acid group can undergo various acylation reactions. evitachem.com For instance, it can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive intermediate that can readily react with various nucleophiles, such as alcohols to form esters or amines to form amides.
Furthermore, the alpha-carbon of this compound can potentially be deprotonated with a strong base, although this can risk racemization. The resulting enolate could then be reacted with electrophiles to introduce new functional groups. However, such transformations require careful control of reaction conditions to maintain the stereochemical integrity of the chiral center.
A study on the acetylation of an arginine derivative involved refluxing with acetic anhydride (B1165640) in the presence of anhydrous sodium acetate (B1210297) to achieve complete acetylation. asianpubs.org While this refers to the N-acetylation of a free amino group, it highlights a common method for introducing acetyl groups. asianpubs.org
| Reaction Type | Reagent(s) | Reactant | Product | Description |
| Peptide Bond Formation | DCC/NHS or EDC/HOBt | This compound + Amino acid/peptide | Dipeptide/Modified peptide | Formation of an amide bond between the carboxylic acid and an amine. |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | This compound | (R)-2-Acetamidobutanoyl chloride | Conversion of the carboxylic acid to a more reactive acid chloride. |
| Esterification | Alcohol, Acid catalyst | This compound | Ester of this compound | Reaction of the carboxylic acid with an alcohol to form an ester. |
Lack of Specific Research Data Hinders Comprehensive Analysis of this compound's Role as a Chiral Building Block
Despite a thorough search of available scientific literature, a detailed and comprehensive analysis of the specific applications of this compound as a chiral building block in peptide synthesis, drug development, and biochemical research, as per the requested outline, cannot be adequately fulfilled at this time. The current body of public-domain research does not provide the specific, in-depth findings necessary to populate the detailed subsections of the proposed article.
The majority of accessible research and commercial information pertains to the deuterated isotopologues of this compound, such as this compound-d3 and this compound-d5. These labeled compounds are primarily utilized as tracers in pharmacokinetic and metabolic studies during drug development and in various biochemical assays. Their utility lies in their ability to be tracked and quantified, providing valuable data on the absorption, distribution, metabolism, and excretion of drug candidates.
Similarly, while the compound is mentioned in the context of medicinal chemistry, concrete examples of its use in the design of novel therapeutics or as a direct precursor to specific, named pharmaceutically active compounds are not documented in the available resources. The general potential for chiral molecules in drug design is vast, but specific research findings directly linking this compound to the development of new therapeutic agents are not present in the public scientific domain.
Furthermore, detailed protocols and findings of biochemical assays that utilize this compound, beyond the general use of its deuterated forms for tracing purposes, are not described in a manner that would allow for a thorough and informative discussion as required by the article's outline.
Due to this lack of specific and detailed research findings, the generation of a scientifically accurate and comprehensive article strictly adhering to the provided, detailed outline is not possible. The available information is too general and heavily focused on the compound's isotopically labeled forms, precluding an in-depth exploration of its role as a chiral building block in the specified areas of application. Further research and publication in these specific areas would be necessary to provide the level of detail requested.
Applications of R 2 Acetamidobutanoic Acid As a Chiral Building Block
Advanced Synthetic Applications
The strategic placement of fluorine atoms within a molecule can significantly alter its biological and chemical properties. Consequently, methods for the selective introduction of fluorine-containing groups are of high interest. (R)-2-Acetamidobutanoic acid and its derivatives serve as important precursors in these advanced synthetic transformations.
Incorporation of Halodifluoromethyl Moieties
The introduction of halodifluoromethyl (-CF2X, where X = Cl, Br) groups into amino acid structures is a notable strategy for creating novel peptide building blocks and pharmacologically active agents. These moieties can act as uncommon halogen bond donors, potentially enhancing protein-protein interactions. dovepress.com The synthesis of non-aromatic amino acids bearing a halodifluoro acetyl amide group represents a significant synthetic challenge and a key application area for chiral amino acid derivatives.
Research into the synthesis of amino acids with halodifluoromethyl moieties has revealed methods to modify amino acid side chains that contain an amine function. nih.gov This is typically achieved by coupling these amines with derivatives of acetic acid, such as acetic anhydride (B1165640), to yield the corresponding acetamides. nih.gov This approach allows for the direct installation of a CF2X-containing acetyl group.
In a relevant study, the synthesis of Fmoc-protected amino acids with a CF2X acetamide (B32628) was explored. nih.gov While the primary focus was on modifying the side chains of amino acids like ornithine and lysine, a related reaction involving L-α-aminobutyric acid provided insightful results. The acetylation of L-α-aminobutyric acid under certain conditions led to the formation of a five-membered γ-lactam as a notable by-product. nih.gov This cyclization highlights the reactivity of the butanoic acid backbone and provides a basis for understanding the synthetic pathways involving this compound in the context of incorporating more complex functionalities.
The synthesis of amino acid precursors containing a CF2Br functionality has been achieved through multi-step sequences. For instance, methylbenzene derivatives have been used as starting materials to introduce the diethylacetamidomalonate (B1261931) function, which is a precursor to the amino acid structure. dovepress.com This highlights the broader strategies employed to construct fluorinated amino acids, where acetylated amino acid structures are key intermediates.
A general approach to creating amino acids with a CF2X acetamide involves modifying side chains that have an amine function. nih.gov This is accomplished by reacting them with acetic acid derivatives to form the corresponding CF2X acetamides. nih.gov This method is advantageous as it can often be a one-step synthesis, especially when the necessary reagents are commercially available. nih.gov
Table 1: Synthesis of Halodifluoromethyl-Containing Amino Acid Derivatives
| Starting Material Precursor | Reagent(s) | Key Transformation | Product Type |
| Amino acid with side-chain amine | Halodifluoroacetic acid derivative | Amide coupling | Amino acid with CF2X acetamide |
| L-α-aminobutyric acid | Acetic anhydride | Acetylation and cyclization | γ-lactam by-product |
| Methylbenzene derivatives | Diethylacetamidomalonate | Multi-step synthesis | CF2Br-containing amino acid precursors |
This table summarizes the synthetic strategies for incorporating halodifluoromethyl moieties, where acetylated amino acids like this compound are key structural motifs or intermediates.
Analytical and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in (R)-2-Acetamidobutanoic acid.
¹H NMR: In a typical ¹H NMR spectrum, distinct signals corresponding to the various protons in the molecule would be expected. The methyl protons of the acetyl group would likely appear as a singlet. The methine proton at the chiral center (C2) would be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene and terminal methyl protons of the butyl chain would also exhibit characteristic multiplet patterns.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. Expected signals would include those for the carbonyl carbons of the carboxylic acid and the amide, the chiral C2 carbon, the carbons of the ethyl group, and the methyl carbon of the acetyl group. For the related compound N-Acetyl-L-aspartic acid, observed ¹³C NMR shifts in H₂O include peaks at 181.55, 181.36, 176.19, 55.97, 42.38, and 24.73 ppm. nih.gov
A summary of expected NMR signals for this compound based on analogous compounds is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | Singlet | ~23 |
| Butanoyl CH | Multiplet | ~50-55 |
| Butanoyl CH₂ | Multiplet | ~25-35 |
| Butanoyl CH₃ | Multiplet | ~10-15 |
| Amide NH | Broad Singlet | N/A |
| Carboxyl OH | Broad Singlet | N/A |
| Acetyl C=O | N/A | ~170-175 |
| Carboxyl C=O | N/A | ~175-180 |
This table is illustrative and based on typical chemical shifts for similar functional groups.
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups within this compound. The spectrum is expected to show distinct absorption bands corresponding to the N-H, C=O, and O-H bonds. researchgate.netacs.org
Key expected IR absorption bands include:
A broad O-H stretching band from the carboxylic acid group.
An N-H stretching band from the amide group.
C-H stretching bands from the alkyl chain.
A sharp, strong C=O stretching band from the carboxylic acid.
Another C=O stretching band (Amide I) from the amide group.
An N-H bending band (Amide II) from the amide group.
For comparison, the IR spectrum of butanoic acid shows characteristic absorptions for the carboxylic acid group. nist.gov The presence of the N-acetyl group in this compound would introduce additional amide-specific bands. purdue.edu
UV-Visible (UV-Vis) spectroscopy is generally used for analyzing compounds with chromophores, such as conjugated systems or aromatic rings. egyankosh.ac.in this compound, being a saturated N-acetylated amino acid, lacks significant chromophores that absorb in the standard UV-Vis range (200-800 nm). sci-hub.se The carbonyl groups of the carboxylic acid and amide functions exhibit π -> π* and n -> π* transitions, but these typically occur at wavelengths below 220 nm, which can be difficult to analyze accurately due to solvent interference. egyankosh.ac.in Therefore, UV-Vis spectroscopy is less informative for the direct structural elucidation of this specific compound compared to NMR or IR spectroscopy but can be used for quantification, often after derivatization. lcms.czmdpi.com
Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. evitachem.comnih.gov The molecular formula of this compound is C₆H₁₁NO₃, corresponding to a molecular weight of 145.16 g/mol . nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the detection and quantification of N-acetylated amino acids in complex biological matrices. lmdb.camdpi.comnih.govnih.gov This method allows for the separation of the analyte from other components in a sample via liquid chromatography before it is ionized and fragmented in the mass spectrometer. unimi.itresearchgate.net The specific fragmentation patterns of the parent ion are then used for definitive identification and quantification. The development of LC-MS/MS methods often involves derivatization to improve chromatographic retention and ionization efficiency. unimi.it In metabolomic studies, LC-MS/MS can be used to profile a wide range of metabolites, including N-acetylated amino acids, to understand biochemical pathways and disease states. mdpi.comnih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. frontiersin.orgchemrxiv.org Since amino acids and their N-acetylated derivatives are generally not volatile, they require a derivatization step to convert them into more volatile and thermally stable compounds before GC-MS analysis. nih.govnih.gov Common derivatization methods include esterification of the carboxylic acid group and acylation of the amino group. The resulting derivatives can then be separated by GC and detected by MS, providing valuable information for identification and quantification. nih.gov GC-MS has been widely applied in metabolomics for the analysis of amino acid profiles. nih.gov
Mass Spectrometry (MS) Applications in Characterization
Chromatographic Separation and Purification Techniques
Chromatographic techniques are indispensable for isolating and purifying this compound from reaction mixtures and for resolving it from its corresponding (S)-enantiomer. bioanalysis-zone.com The separation of enantiomers, which possess identical physical properties in an achiral environment, presents a significant challenge. nih.gov To overcome this, researchers often employ chiral chromatography methods or derivatization strategies. mdpi.com One common approach involves reacting the amino acid enantiomers with a chiral derivatizing reagent to form diastereomers, which have different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). mdpi.comnih.govrsc.org
For instance, a highly sensitive analytical method for the simultaneous separation of aminobutyric acid enantiomers involves derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA). nih.govrsc.org These resulting diastereomers can then be effectively separated and quantified using liquid chromatography-mass spectrometry (LC-MS). nih.govrsc.org
Reversed-Phase Chromatography for Purification
Reversed-phase chromatography (RPC), particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a cornerstone technique for the purification of polar organic molecules like this compound. sigmaaldrich.comwikipedia.org This method utilizes a non-polar stationary phase and a polar mobile phase. wikipedia.org Hydrophobic molecules in the mobile phase interact more strongly with the stationary phase, leading to longer retention times, while more hydrophilic molecules elute earlier. wikipedia.org
Stationary Phase: The most common stationary phases for the separation of N-acetylated amino acids are silica-based particles chemically bonded with hydrophobic alkyl chains. wikipedia.orgnih.gov Octadecyl (C18 or ODS) columns are widely used due to their high hydrophobicity and efficiency in separating a broad range of molecules. nih.govrsc.orgwikipedia.org Other phases, such as butyl (C4) or phenyl, may also be employed depending on the specific separation requirements. nih.gov
Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent, known as a modifier, such as acetonitrile (B52724) or methanol. wikipedia.org The separation is usually performed using a gradient elution, where the concentration of the organic modifier is increased over time to elute compounds with increasing hydrophobicity. nih.gov To ensure reproducible retention times and sharp peak shapes for acidic compounds like this compound, the mobile phase is often acidified. biotage.com Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving resolution. nih.govbiotage.com Ion-pairing agents, such as heptafluorobutyric acid (HFBA), can also be used to increase the retention of polar analytes on the reversed-phase column. researchgate.net
Detection: Detection is commonly achieved using an ultraviolet (UV) detector, as the amide bond in this compound exhibits absorbance at low UV wavelengths (around 210-220 nm). sigmaaldrich.com When higher sensitivity and structural confirmation are needed, HPLC systems are coupled with a mass spectrometer (LC-MS). nih.govrsc.org
Table 1: Typical Parameters for Reversed-Phase Chromatography Purification of this compound
| Parameter | Description | Common Examples/Conditions |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | Gradient Elution |
| Stationary Phase | Non-polar, silica-based | Octadecyl (C18)-bonded silica (B1680970) nih.govrsc.org |
| Mobile Phase A | Aqueous component | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid nih.govbiotage.com |
| Mobile Phase B | Organic Modifier | Acetonitrile or Methanol wikipedia.org |
| Detection | Spectroscopic Detector | UV Absorbance (210-220 nm), Mass Spectrometry (MS) rsc.orgsigmaaldrich.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used to monitor the progress of organic reactions. fishersci.calibretexts.orgsigmaaldrich.com It allows for the quick qualitative assessment of a reaction mixture by separating its components based on their differential partitioning between a stationary phase and a mobile phase. operachem.com
Principle: In the context of synthesizing this compound (e.g., by acetylation of (R)-2-aminobutanoic acid), TLC can be used to track the consumption of the starting material and the formation of the product. advion.com A small aliquot of the reaction mixture is spotted on a TLC plate, which is then placed in a chamber containing a suitable solvent mixture (eluent). The eluent travels up the plate by capillary action, and the components of the mixture move at different rates depending on their polarity and interaction with the stationary phase. operachem.com
Stationary and Mobile Phases: The most common stationary phase for TLC is silica gel, a polar adsorbent. operachem.com The mobile phase is typically a mixture of organic solvents, and its polarity is optimized to achieve good separation between the starting material (more polar amino acid) and the product (less polar N-acetylated amino acid). A common eluent system might consist of a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol. To prevent the "streaking" of acidic spots, a small amount of acetic or formic acid is often added to the eluent. libretexts.org
Visualization and Analysis: After the eluent has moved up the plate, the plate is removed and dried. The separated spots are then visualized. While some organic compounds are visible to the naked eye, many, including this compound and its precursors, are not. Visualization is commonly achieved by exposing the plate to ultraviolet (UV) light (typically at 254 nm) if the compounds are UV-active. sigmaaldrich.comoperachem.com Alternatively, the plate can be treated with a chemical stain. A general-purpose stain is potassium permanganate (B83412) or sulfuric acid followed by heating, which reacts with most organic compounds to produce colored spots. operachem.com
The progress of the reaction is determined by comparing the spots from the reaction mixture over time to spots of the starting materials. The gradual disappearance of the starting material's spot and the appearance and intensification of the product's spot indicate that the reaction is proceeding. advion.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the different components. libretexts.org
Table 2: Application of TLC for Monitoring the Synthesis of this compound
| Parameter | Description | Typical Implementation |
|---|---|---|
| Stationary Phase | Adsorbent coated on a plate | Silica Gel 60 F254 advion.com |
| Mobile Phase (Eluent) | Solvent system to separate components | Mixtures like Ethyl Acetate/Hexane or Dichloromethane/Methanol, often with a few drops of Acetic Acid libretexts.org |
| Application | Placing the sample on the plate | Spotting aliquots of the reaction mixture at different time intervals |
| Development | Separation process | Eluting the plate in a closed chamber until the solvent front nears the top operachem.com |
| Visualization | Method to see the separated spots | UV lamp (254 nm) or chemical staining (e.g., potassium permanganate, sulfuric acid with charring) sigmaaldrich.comoperachem.com |
| Analysis | Interpreting the result | Comparing the Rf values of starting materials and products to monitor reaction completion libretexts.orgadvion.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-2-Acetamidobutanoic acid |
| (R)-2-aminobutanoic acid |
| 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide |
| Acetonitrile |
| Methanol |
| Trifluoroacetic acid |
| Formic acid |
| Heptafluorobutyric acid |
| Ethyl acetate |
| Hexane |
| Dichloromethane |
| Potassium permanganate |
Metabolomic and Biochemical Pathway Research Involving 4 Acetamidobutanoic Acid R and S Forms, and General 4 Acetamidobutanoic Acid
Identification in Biological Systems and Metabolomes
4-Acetamidobutanoic acid is a recognized metabolite in eukaryotes, from yeast to humans hmdb.ca. It has been detected and quantified in various human biofluids and tissues. Metabolomic studies have confirmed its presence in blood, urine, and feces hmdb.ca. Specifically, it has been identified in the human adult urinary metabolome through advanced analytical techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) ebi.ac.uk. Beyond biofluids, its presence has been noted in specific tissues such as the prostate and placenta nih.gov. The Human Metabolome Database (HMDB) lists it as a known human metabolite, further cementing its role in human biochemistry hmdb.ca.
Role in Amino Acid Metabolism Pathways
4-Acetamidobutanoic acid is situated at the crossroads of several metabolic pathways, primarily related to amino acid and neurotransmitter metabolism.
The metabolism of arginine and proline is a central pathway that interconnects with the synthesis and degradation of several amino acids, including glutamate wikipedia.orgnih.gov. Arginine metabolism can lead to the production of ornithine, which is a precursor for glutamate-γ-semialdehyde creative-proteomics.com. This intermediate, in turn, is a key molecule in the synthesis of both proline and glutamate wikipedia.org. Glutamate is the direct precursor to GABA, which can then be acetylated to form 4-acetamidobutanoic acid youtube.com. Therefore, 4-acetamidobutanoic acid is linked to the arginine and proline metabolic network through the glutamate-GABA axis metaboage.infocreative-proteomics.com. The pathways are bidirectional and depend on the metabolic state of the cell wikipedia.org.
The most direct metabolic relationship of 4-acetamidobutanoic acid is with GABA, a major inhibitory neurotransmitter in the mammalian central nervous system nih.govselleckchem.com. 4-Acetamidobutanoic acid is formed by the monoacetylation of GABA's primary amine group nih.gov. It is considered a metabolic intermediate in an alternative, minor pathway for GABA synthesis that starts from putrescine wikipedia.org. This pathway involves the conversion of putrescine to N-acetylputrescine, then to N-acetyl-γ-aminobutyraldehyde, and finally to 4-acetamidobutanoic acid, which can then be deacetylated to form GABA wikipedia.org. This pathway is distinct from the primary route of GABA synthesis, which is the decarboxylation of glutamate youtube.comwikipedia.org. The enzymes involved in the putrescine-to-GABA pathway include putrescine acetyltransferase (PAT), monoamine oxidase B (MAO-B), and aldehyde dehydrogenase (ALDH) wikipedia.org.
Alterations in the levels of GABA and its derivatives are indicative of metabolic shifts related to cellular stress, particularly in the context of carbon and nitrogen balance frontiersin.orgnih.gov. GABA metabolism, through the GABA shunt, allows for bypassing two steps of the tricarboxylic acid (TCA) cycle, which can be a crucial defense strategy when normal respiration is impaired frontiersin.orgnih.gov. As a direct derivative of GABA, the concentration of 4-acetamidobutanoic acid can fluctuate in response to these metabolic shifts. For instance, urinary levels of 4-acetamidobutanoic acid have been found to be elevated in patients with advanced chronic kidney disease, indicating a metabolic shift associated with the progression of the disease caymanchem.com.
Association with Disease States and Biomarker Discovery
Metabolomic profiling has increasingly been used to identify biomarkers for various diseases, and changes in the levels of small molecules like 4-acetamidobutanoic acid are of research interest nih.gov.
The role of GABAergic signaling in the cardiovascular system is an area of active investigation. The GABAergic system is known to be involved in the regulation of autonomic function, blood pressure, and heart rate nih.govnih.gov. Exogenous GABA has been shown to decrease the incidence of certain arrhythmias and may have a therapeutic effect in conditions like myocardial infarction nih.gov. Given that 4-acetamidobutanoic acid is a direct metabolite of GABA, its levels may be linked to cardiovascular health. Research has shown that oxidative damage is a key factor in heart disease, and compounds that modulate related pathways are of significant interest healthline.com. While direct studies linking 4-acetamidobutanoic acid to cardiovascular disease are limited, the broader connection between the GABA system and cardiac function suggests it may be a relevant metabolite in this context nih.gov. Metabolomic studies in cardiovascular disease often reveal shifts in pathways related to energy metabolism, including amino acid and fatty acid metabolism, which could influence the levels of 4-acetamidobutanoic acid nih.govmdpi.comsciltp.com.
Data Tables
Table 1: Identification of 4-Acetamidobutanoic Acid in Human Biosystems
| Biological Source | Method of Detection | Reference |
| Urine | UPLC-MS | ebi.ac.uk |
| Blood | Metabolomics Analysis | hmdb.ca |
| Feces | Metabolomics Analysis | hmdb.ca |
| Prostate Tissue | Metabolomics Analysis | nih.govhmdb.ca |
| Placenta Tissue | Metabolomics Analysis | nih.gov |
Table 2: Key Enzymes in the Putrescine-to-GABA Pathway
| Enzyme | Reaction Catalyzed | Reference |
| Putrescine acetyltransferase (PAT) | Putrescine → N-acetylputrescine | wikipedia.org |
| Monoamine oxidase B (MAO-B) | N-acetylputrescine → N-acetyl-γ-aminobutyraldehyde | wikipedia.org |
| Aldehyde dehydrogenase (ALDH) | N-acetyl-γ-aminobutyraldehyde → 4-Acetamidobutanoic acid | hmdb.cawikipedia.org |
| Deacetylase (unspecified) | 4-Acetamidobutanoic acid → GABA | wikipedia.org |
Neurological and Mood Disorder Studies
Research into the therapeutic potential of N-acetylated amino acids in neurological and mood disorders has primarily focused on N-acetylcysteine (NAC) and N-acetylaspartate (NAA), with limited direct investigation into (R)-2-Acetamidobutanoic acid. However, the findings from studies on these related compounds provide a basis for understanding the potential mechanisms through which N-acetylated amino acids may exert their effects on the central nervous system.
N-acetylcysteine (NAC) has been the subject of numerous studies for a wide range of psychiatric conditions, including depression, bipolar disorder, obsessive-compulsive disorder (OCD), and schizophrenia. psychologytoday.comsciencedaily.com The therapeutic potential of NAC is believed to stem from its multifaceted mechanism of action, which includes replenishing the body's primary endogenous antioxidant, glutathione (GSH), thereby reducing oxidative stress. psychopharmacologyinstitute.comnih.gov Additionally, NAC exhibits anti-inflammatory properties, modulates glutamate neurotransmission, and enhances levels of nerve cell growth proteins. sciencedaily.comnih.gov Clinical trials have shown that NAC can help reduce the core symptoms of schizophrenia and bipolar disorder. sciencedaily.com In major depressive disorder, NAC has been found to reduce symptom severity when used as an adjunct therapy. nih.gov It appears to be particularly effective in individuals with higher levels of inflammatory markers. youtube.com Some studies suggest NAC helps control ruminations and persistent negative self-thoughts common in depression and anxiety disorders. psychologytoday.com
N-acetylaspartate (NAA) is the second most abundant metabolite in the human brain and is synthesized from aspartate and acetyl-CoA. mdpi.com While its role has been predominantly studied in the context of neurological disorders, its presence in peripheral tissues and its response to metabolic changes are of growing interest. mdpi.com Research has shown that circulating NAA levels can be influenced by insulin, suggesting a link between central and peripheral metabolism. mdpi.com
Although direct studies on this compound are scarce, the research on NAC provides a framework for its potential neuroprotective roles. The key mechanisms identified for NAC are summarized in the table below.
| Compound | Disorder(s) Studied | Potential Mechanisms of Action | Key Findings |
| N-acetylcysteine (NAC) | Depression, Bipolar Disorder, Schizophrenia, OCD, Addiction psychologytoday.comsciencedaily.com | Glutathione precursor (antioxidant), anti-inflammatory, glutamate modulation, neurotrophic factor enhancement sciencedaily.comnih.gov | Reduces core symptoms of schizophrenia and bipolar disorder; improves depressive symptoms, especially with inflammation. sciencedaily.comyoutube.com |
| N-acetylaspartate (NAA) | Neurological Disorders | Primarily a marker of neuronal health; involved in acetate (B1210297) metabolism in the brain. mdpi.com | Circulating levels are influenced by insulin, suggesting a link between central and peripheral metabolism. mdpi.com |
Oral Health and Caries Research
Dental caries is a prevalent disease driven by the metabolic activity of bacteria, such as Streptococcus mutans, which produce acids that demineralize tooth enamel. frontiersin.orgwikipedia.org Research into compounds that can inhibit the growth and biofilm formation of these bacteria is crucial for developing new preventive strategies.
Recent studies have explored the potential of γ-aminobutyric acid (GABA) and its derivatives in oral health. GABA is an inhibitory neurotransmitter that has been found in elevated levels in inflamed dental pulp, suggesting a role in oral sensory processes. nih.gov Functional GABA(B) receptors have been identified in dental pulp, indicating that this system could be a target for managing endodontic pain. nih.gov Furthermore, oral rinses containing GABA have been shown to act as a local analgesic, ameliorating burning pain sensations in the mouth. nih.gov
While research on this compound is limited, studies on related compounds suggest a potential role for aminobutyric acid derivatives in oral care. Mice with impaired GABA synthesis exhibit altered tooth enamel formation, highlighting the neurotransmitter's role in enamel maturation. abstractarchives.com The primary cariogenic pathogen, Streptococcus mutans, thrives in acidic environments that it helps create through the fermentation of carbohydrates. nih.govnih.gov The ability of this bacterium to adhere to tooth surfaces and form biofilms is a key aspect of its virulence. wikipedia.org Therefore, compounds that can disrupt these processes are of significant interest. The inhibitory effects of certain aminobutanoic acid derivatives on S. mutans are a promising area for future research in the prevention of dental caries.
| Compound/System | Area of Research | Key Findings |
| γ-aminobutyric acid (GABA) | Oral Pain and Sensation | Oral rinses with GABA can reduce burning mouth pain, acting as a local analgesic. nih.gov |
| GABA Synthesis | Enamel Development | Impaired GABA synthesis in mice leads to altered tooth enamel formation, suggesting a role in enamel maturation. abstractarchives.com |
| GABA Receptors | Endodontic Pain | Functional GABA(B) receptors are present in dental pulp, suggesting a potential target for pain management. nih.gov |
Cancer Research and Chemosensitivity Studies
The reprogramming of metabolism is a recognized hallmark of cancer, with tumor cells often exhibiting altered metabolic pathways to sustain their rapid growth and proliferation. harvard.edu This has led to investigations into targeting these metabolic vulnerabilities as a therapeutic strategy. One area of focus has been amino acid metabolism.
Several studies have explored the dependency of cancer cells on specific amino acids. For instance, many breast cancer cells are sensitive to the deprivation of the essential amino acid methionine. eurekalert.org This dependency can be linked to mutations in genes like PIK3CA, which alter the cell's metabolic processes. eurekalert.org Similarly, targeting arginine and polyamine metabolism is being investigated as a strategy against triple-negative breast cancer. harvard.edu
Derivatives of aminobutanoic acid have shown potential in this field. A series of inhibitors based on aminobutanoic acids have been developed to target the Alanine-serine-cysteine transporter 2 (ASCT2). nih.gov ASCT2 is often upregulated in lung cancers, and inhibiting it can lead to nutrient deprivation in cancer cells. nih.gov Two of these inhibitors demonstrated potent activity in blocking glutamine uptake, suppressing tumor growth in a non-small-cell lung cancer (NSCLC) xenograft model, and inducing apoptosis. nih.gov
Furthermore, prodrugs based on the structure of aminooxyacetic acid have been synthesized to target cystathionine β-synthase (CBS), an enzyme involved in hydrogen sulfide (H₂S) biosynthesis, which is often upregulated in colon cancer and acts as a tumor-promoting factor. mdpi.com These prodrugs showed improved antiproliferative efficacy compared to the parent compound and were effective at suppressing tumor growth in vivo, particularly in tumors with high levels of CBS expression. mdpi.com Short-term amino acid starvation has also been shown to sensitize resistant breast cancer cells to doxorubicin-induced cell death, suggesting that modulating amino acid availability could enhance the efficacy of existing chemotherapies. nih.gov
| Compound/Strategy | Cancer Type | Target/Mechanism | Key Findings |
| Aminobutanoic acid-based inhibitors | Non-Small-Cell Lung Cancer (NSCLC) | Alanine-serine-cysteine transporter 2 (ASCT2) nih.gov | Blocked glutamine uptake, suppressed tumor growth, and induced apoptosis. nih.gov |
| Aminooxyacetic acid prodrugs | Colon Cancer | Cystathionine β-synthase (CBS) mdpi.com | Inhibited tumor growth, particularly in tumors with high CBS expression; restored chemosensitivity. mdpi.com |
| Methionine Deprivation | Breast Cancer | Methionine metabolism eurekalert.org | Exploits the dependency of some cancer cells on methionine for survival. eurekalert.org |
| Acetate Metabolism Inhibition | Breast Cancer | Acetyl-CoA synthetase 2 (ACSS2) nih.gov | Impairs tumor cell metabolism and potentiates antitumor immunity. nih.gov |
Metabolomics Methodologies in Biological Samples
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system and can be broadly categorized into untargeted and targeted approaches. mdpi.com These methodologies are increasingly applied in clinical research to identify biomarkers and understand disease mechanisms. nih.govresearchgate.net
Untargeted Metabolomic Profiling
Untargeted metabolomics aims to capture and measure as many detectable metabolites as possible in a sample in a single analysis, providing a global snapshot of the metabolome. creative-proteomics.com This unbiased approach is particularly useful for discovering novel biomarkers and generating new hypotheses about biological pathways affected by a disease or treatment. creative-proteomics.com
The process typically involves advanced analytical platforms, most commonly liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.comnih.gov Data processing is a critical step, involving the extraction of molecular features from the raw data, which represent potential metabolites. nih.govsemanticscholar.org These features are then subjected to statistical analysis to identify significant differences between experimental groups. Subsequent pathway analysis can help to understand the functional implications of these metabolic changes. nih.govnih.gov Untargeted metabolomics has been successfully applied to study a variety of conditions, including coronary heart disease and inborn errors of metabolism, revealing perturbations in pathways such as amino acid metabolism. nih.govnih.gov
Targeted Metabolite Quantification
In contrast to the broad screening of untargeted metabolomics, targeted metabolomics focuses on the precise measurement and quantification of a predefined set of metabolites. mdpi.com This approach offers high sensitivity and reproducibility, making it ideal for validating potential biomarkers discovered through untargeted studies or for monitoring specific metabolic pathways.
Targeted methods often employ techniques like proton nuclear magnetic resonance ((¹H-NMR) spectroscopy or LC-MS/MS systems. researchgate.net For instance, ¹H-NMR has been used to identify and quantify specific N-acetylated metabolites in the urine of patients with inborn errors of metabolism. researchgate.netnih.gov In targeted LC-MS/MS analysis, specific transitions for each metabolite of interest are monitored, allowing for accurate quantification. shimadzu.com This approach is commonly used for the analysis of amino acids and other primary metabolites in clinical samples. mdpi.comshimadzu.com
Sample Preparation and Analytical Considerations for Biological Matrices
The quality and reproducibility of metabolomic data are highly dependent on the sample preparation process. For biological matrices like blood plasma and urine, the main goal is to effectively remove interfering substances, such as proteins, and extract the metabolites of interest into a solvent suitable for analysis. rsc.org
Common sample preparation techniques include protein precipitation using organic solvents like methanol or acetonitrile (B52724), liquid-liquid extraction, and solid-phase extraction (SPE). nih.govresearchgate.net The choice of method can significantly impact the range of metabolites detected. researchgate.net For example, a multi-step process involving protein precipitation followed by SPE with sub-fractionation can yield a greater number of molecular features from plasma compared to protein precipitation alone. nih.gov For clinical metabolic phenotyping using UHPLC-MS, protocols involving monophasic or biphasic solvent extractions are assessed for their reproducibility and metabolite coverage. rsc.org The automation of sample preparation steps, from deproteination to supernatant recovery, can reduce variability and improve throughput in clinical research settings. shimadzu.com
| Methodology | Objective | Typical Platform | Key Considerations |
| Untargeted Metabolomics | Global metabolite profiling, biomarker discovery, hypothesis generation. creative-proteomics.com | LC-MS, GC-MS creative-proteomics.comnih.gov | Comprehensive coverage, data processing complexity, identification of unknown compounds. creative-proteomics.com |
| Targeted Metabolomics | Precise quantification of specific, predefined metabolites. mdpi.com | LC-MS/MS, ¹H-NMR researchgate.netshimadzu.com | High sensitivity, accuracy, and reproducibility; limited to known compounds. mdpi.com |
| Sample Preparation | Removal of interferences (e.g., proteins), extraction of metabolites. rsc.org | Protein precipitation, liquid-liquid extraction, solid-phase extraction (SPE). nih.govresearchgate.net | Choice of solvent/method affects metabolite coverage and reproducibility; automation can improve consistency. nih.govshimadzu.com |
Enzyme Activity and Biosynthesis/Degradation Pathways
The metabolic processing of this compound, an N-acetyl-D-amino acid, is primarily governed by the activity of specific enzymes that facilitate its degradation through deacetylation or its synthesis through the reverse reaction, acetylation.
Aminoacylase Activity and Acetylation/Deacetylation
The central enzymatic activity related to this compound involves a class of enzymes known as N-acyl-D-amino acid deacylases (also called D-aminoacylases), which belong to the hydrolase family (EC 3.5.1.81) wikipedia.org. These enzymes catalyze the hydrolysis of the amide bond, removing the acetyl group.
Deacetylation Pathway
The primary degradation pathway for this compound is deacetylation. This reaction is a hydrolysis process where a water molecule is used to cleave the N-acetyl group, yielding D-2-aminobutanoic acid and acetate as products wikipedia.org. This process is characterized by a high degree of stereospecificity. While general aminoacylases (EC 3.5.1.14) are known to act exclusively on N-acyl-L-amino acids, D-aminoacylases specifically recognize and process the D-enantiomer, leaving the corresponding L-form untouched.
D-aminoacylases have been identified and characterized from various microbial sources, with the enzyme from Alcaligenes species, such as Alcaligenes faecalis DA1 and Alcaligenes denitrificans DA181, being extensively studied asm.orgnih.govtandfonline.com. The enzyme from Alcaligenes denitrificans DA181 is a zinc-containing metalloenzyme with an optimal pH of 7.5 tandfonline.com.
The substrate specificity of D-aminoacylase is biased towards N-acetyl-D-amino acids with hydrophobic side chains tandfonline.comasm.org. While specific kinetic data for this compound is not prominently available in literature, the relative activity of D-aminoacylase on various substrates provides insight into its function. The enzyme from A. denitrificans DA181 shows the highest activity towards N-acetyl-D-methionine, with significant but lower activity towards derivatives of other hydrophobic amino acids like phenylalanine, leucine, and alanine tandfonline.com.
Table 1: Relative Substrate Specificity of D-Aminoacylase from Alcaligenes denitrificans DA181
| Substrate (N-acetyl-D-amino acid) | Relative Activity (%) |
| N-acetyl-D-methionine | 100 |
| N-acetyl-D-phenylalanine | 85 |
| N-acetyl-D-leucine | 77 |
| N-acetyl-D-alanine | 56 |
| N-acetyl-D-valine | 48 |
| N-acetyl-D-tryptophan | 39 |
| N-acetyl-D-glutamate | 0 |
| N-acetyl-D-aspartate | 0 |
Data sourced from the characterization of D-aminoacylase from Alcaligenes denitrificans DA181. The activity toward N-acetyl-D-methionine was set to 100% tandfonline.com.
Acetylation and Biosynthesis
The enzymatic reaction catalyzed by D-aminoacylase is reversible. Under certain conditions, such as high substrate concentrations of the constituent D-amino acid and acetate, the enzyme can catalyze the reverse reaction: the acylation (acetylation) of D-2-aminobutanoic acid to form this compound nih.govnih.gov. This reverse catalysis provides a potential biosynthetic pathway for N-acetyl-D-amino acids in biological systems where the precursor D-amino acids are available nih.govnih.gov.
Computational and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular dynamics (MD) simulations offer a more dynamic picture, showing how the molecule behaves over time in different environments, such as in solution. uminho.pt For acetylated amino acids, MD simulations can reveal how the acetyl group affects flexibility and interactions with surrounding solvent molecules or biological macromolecules. researchgate.net These simulations can highlight distinct conformational preferences that arise from the acetylation process. researchgate.net
Molecular docking is a computational technique used to predict how a small molecule like (R)-2-Acetamidobutanoic acid might bind to a protein or another receptor. dovepress.com This method is instrumental in drug discovery for identifying potential protein targets and understanding the molecular basis of interaction. nih.govekb.eg The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding energy to estimate the affinity. While specific docking studies for this compound are not extensively documented, the principles are well-established from studies on other amino acid derivatives. dovepress.comekb.eg The predicted binding mode can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Table 1: Representative Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C6H11NO3 | PubChem nih.gov |
| Molecular Weight | 145.16 g/mol | PubChem nih.gov |
| XLogP3 | -0.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
In Silico Approaches for Interaction Prediction
Beyond static docking, various in silico methods are employed to predict the interactions of small molecules. These approaches can be broadly categorized into structure-based and ligand-based methods. Structure-based methods, like docking, rely on the 3D structure of the target protein. nih.gov In the absence of a known structure, homology modeling can be used to create a model based on the sequence of a similar protein. nih.govnih.gov
Machine learning and other advanced computational models are increasingly used to predict small molecule-protein interactions. nih.govacs.org These algorithms can be trained on large datasets of known interactions to identify patterns and predict the likelihood of a new molecule binding to a specific target. acs.org For a molecule like this compound, these methods could be used to screen large databases of proteins to identify potential biological partners, shedding light on its mechanism of action. nih.gov The development of such in silico prediction methods is crucial for understanding cellular signaling pathways and for rational drug design. iaanalysis.com
The prediction of binding affinity, a measure of how strongly a molecule binds to its target, is another key area of in silico research. nih.govbiorxiv.orgoup.com Methods range from empirical scoring functions used in docking to more rigorous but computationally expensive techniques like free energy perturbation (FEP) and thermodynamic integration (TI). These methods provide quantitative predictions that can be used to rank potential drug candidates.
Computational Chemistry for Structural and Reactivity Predictions
Computational chemistry, particularly quantum mechanics (QM) methods, provides deep insights into the electronic structure and reactivity of molecules. nih.govresearchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations are used to study the conformational energies, vibrational frequencies, and electronic properties of amino acids and their derivatives. researchgate.netscielo.org.mx
For N-acetylated amino acids, DFT calculations have been used to investigate their stable conformations and the nature of intramolecular hydrogen bonds. acs.orgnih.gov These studies have shown that intramolecular hydrogen bonds in N-acetylated amino acids are generally stronger than in their non-acetylated counterparts. acs.orgnih.gov QM methods can also be used to calculate various molecular properties that are difficult to measure experimentally. nih.gov
The chirality of this compound is a critical feature that influences its biological activity. nih.govadvancedsciencenews.com Computational methods are essential for studying chiral recognition, which is the ability of a chiral molecule to interact differently with other chiral molecules, such as the amino acid residues in a protein binding site. acs.org Predicting the outcome of these chiral interactions is a significant challenge in computational chemistry but is vital for designing stereospecific drugs. researchgate.net
Table 2: Computationally Predicted Properties of N-Acetylated Amino Acids
| Property | Method | Finding | Reference |
|---|---|---|---|
| Conformational Stability | MP2/6-31++G** | Four stable conformations identified for N-acetylglycine. | acs.org |
| Intramolecular H-bonds | FT-IR & Theoretical | H-bonds in N-acetylated amino acids are stronger than in unsubstituted ones. | acs.orgnih.gov |
| Rotamer Energies | Quantum Mechanics (QM) | QM methods can provide more accurate side-chain rotamer energies than molecular mechanics. | nih.gov |
| pKa Values | DFT & Continuum Model | A scheme for accurately estimating pKa values of polar residues has been developed. | rsc.org |
| Vibrational Spectra | DFT (B3LYP/cc-pVDZ) | Calculated spectra for N-acetyl-L-Asp and N-acetyl-L-Glu show significant differences. | researchgate.net |
Emerging Research Directions and Future Perspectives
Novel Applications in Materials Science
The unique structural characteristics of N-acetylated amino acids, including (R)-2-Acetamidobutanoic acid, present opportunities for their use as building blocks in materials science. Research into related compounds, such as N-acetyl-L-norvaline, suggests potential applications in protein engineering to enhance protein stability and functionality, which is a critical aspect of biotechnology. chemimpex.com Furthermore, the use of N-acetyl-DL-serine for immobilizing DNA fragments on solid surfaces highlights a potential avenue for this compound in the development of biosensors and other diagnostic platforms. medchemexpress.com While direct research on this compound in materials science is still nascent, its properties as a chiral molecule and an amino acid derivative suggest its potential utility in creating specialized polymers, chiral surfaces for enantioselective separations, and biocompatible materials for medical devices.
Advanced Spectroscopic and Analytical Method Development for Compound-Specific Analysis
Precise analysis of this compound, particularly its enantiomeric purity, is crucial for understanding its biological roles. Significant progress has been made in developing sophisticated analytical techniques for this purpose.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for separating and quantifying enantiomers of N-acetyl-amino acids. nih.govresearchgate.net For instance, CSPs based on teicoplanin have proven effective in the simultaneous enantiomeric separation of various N-acetyl-amino acids. nih.govresearchgate.net
Another powerful technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is essential for the structural characterization and differentiation of isomeric acetylated amino acids. nih.gov This method can distinguish between Nα-acetylated and side-chain acetylated isomers based on their specific fragmentation patterns. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy, when used with chiral solvating agents (CSAs), offers a valuable method for the enantiodiscrimination of N-acetyl amino acid derivatives without the need for chemical derivatization. acs.org Furthermore, the availability of deuterium-labeled versions of this compound, such as this compound-d3, serves as an important tool for quantitative mass spectrometry-based studies. medchemexpress.com
The table below summarizes some of the advanced analytical methods applicable to the analysis of this compound.
| Analytical Technique | Principle | Application for this compound | References |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to differentially interact with enantiomers, allowing for their separation. | Determination of enantiomeric purity and quantification of the (R)- and (S)-isomers. | nih.govresearchgate.net |
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them based on their mass-to-charge ratio and fragmentation patterns. | Structural confirmation, differentiation from isomers, and sensitive detection in complex biological matrices. | nih.gov |
| NMR with CSAs | A chiral solvating agent (CSA) forms diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum. | Non-destructive determination of enantiomeric composition. | acs.org |
| Derivatization with Chiral Reagents | The compound is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated by standard chromatography. | Indirect method for determining stereochemistry, often coupled with HPLC-MS. | nih.gov |
Integrated Omics Approaches in Compound-Related Research
The integration of multiple "omics" platforms, such as metabolomics and transcriptomics, is becoming a powerful strategy to elucidate the biological context of compounds like this compound. Metabolomics, the large-scale study of small molecules, has been widely applied to investigate N-acetylated amino acids in various diseases, including inborn errors of metabolism, cancer, and diabetes. mdpi.commedrxiv.orgrsc.orgrsc.orgmdpi.com
For example, metabolomics studies have identified altered levels of various N-acetylated amino acids in the urine and blood of patients with metabolic disorders, providing diagnostic biomarkers and insights into disease pathology. mdpi.commedrxiv.org Combining metabolomics with transcriptomics allows researchers to correlate changes in metabolite levels with gene expression, thereby mapping out the metabolic pathways and regulatory networks involved. mdpi.com Such integrated approaches have been used to understand the biosynthesis of amino acids and their derivatives in plants and can be applied to study the metabolism and function of this compound in human systems. mdpi.com This can help to identify the enzymes responsible for its synthesis and degradation and understand how its levels are regulated in health and disease. medrxiv.org
Exploration of Stereoisomeric Effects in Biological Systems
The stereochemistry of a molecule is often a critical determinant of its biological activity. The differential effects of enantiomers are a well-established principle in pharmacology and biochemistry. Research into various chiral compounds has consistently shown that one stereoisomer may have potent biological activity while the other is inactive or even has a different, sometimes adverse, effect. nih.gov
In the context of N-acetylated amino acids, the existence of D-amino acids and their acetylated derivatives in biological systems is an active area of research. tandfonline.com Studies have shown that certain N-acetyl-D-amino acids possess significant biological activities. For instance, N-acetyl-D-alloisoleucine has demonstrated potent inhibitory effects against the fungus responsible for strawberry black root rot. mdpi.com Similarly, N-acetyl-DL-serine has been reported to have antimicrobial activity against bacteria such as Bacillus cereus and Staphylococcus aureus. medchemexpress.com
These findings underscore the importance of investigating the specific biological effects of this compound in comparison to its (S)-enantiomer. Future research in this area will likely focus on comparing the metabolic fate, receptor binding, and cellular effects of both stereoisomers to uncover any unique biological roles attributable to the (R)-configuration.
Therapeutic Potential Beyond Current Applications
While the full therapeutic scope of this compound is still under investigation, research on structurally related N-acetylated amino acids suggests several promising avenues for future exploration.
N-acetylated amino acids are being explored for a range of therapeutic applications. For example, N-acetyl-L-norvaline is being investigated for its potential in treating metabolic disorders. chemimpex.com The related compound, 4-Acetamidobutanoic acid, has been noted for its antioxidant and antibacterial properties and has been associated with conditions like heart failure. medchemexpress.comnih.gov Furthermore, the demonstrated antimicrobial and antifungal activities of compounds like N-acetyl-DL-serine and N-acetyl-D-alloisoleucine suggest a potential role for this compound in the development of new anti-infective agents. medchemexpress.commdpi.com
The table below outlines potential therapeutic areas for this compound based on findings from related compounds.
| Potential Therapeutic Area | Rationale Based on Related Compounds | Related Compounds | References |
| Metabolic Disorders | Structural similarity to amino acids suggests a role in modulating metabolic pathways. | N-acetyl-L-norvaline | chemimpex.com |
| Antimicrobial Agents | Demonstrated antibacterial and antifungal activity of other N-acetylated amino acids. | N-acetyl-DL-serine, N-acetyl-D-alloisoleucine, 4-Acetamidobutanoic acid | medchemexpress.commdpi.commedchemexpress.com |
| Neurological Disorders | N-acetylated amino acids can be important metabolites in the central nervous system. | N-acetyl-aspartic acid | biocrates.com |
| Cardiovascular Conditions | Association of related compounds with heart failure suggests potential involvement in cardiovascular pathways. | 4-Acetamidobutanoic acid | nih.gov |
Q & A
Q. Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 145.1564 g/mol | |
| Boiling Point | 368.2°C (760 mmHg) | |
| LogP | 0.3766 | |
| Safety Classification | Skin/Eye Irritant (Category 2) |
Q. Table 2: Recommended Analytical Techniques
| Technique | Application | Key Parameters |
|---|---|---|
| Chiral HPLC | Enantiomeric purity | Polysaccharide column, 25°C |
| ¹H NMR (400 MHz) | Structural confirmation | D₂O solvent, TMS reference |
| LC-MS (ESI+) | Quantification in biomatrices | 0.1% formic acid, m/z 146.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
